molecular formula C17H10BrClF3N3OS B2665701 1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone CAS No. 303994-43-6

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone

Cat. No. B2665701
CAS RN: 303994-43-6
M. Wt: 476.7
InChI Key: VTXFWUKUUNQBRX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chloro-trifluoromethyl-pyridinyl group, an imidazole group, and a sulfanyl group attached to an ethanone backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the ethanone backbone. The presence of the aromatic bromophenyl and chloro-trifluoromethyl-pyridinyl groups could potentially influence the compound’s overall shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its various functional groups. For instance, the bromine atom on the bromophenyl group is likely a good leaving group, making it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .

Scientific Research Applications

Hydrogen-bonding Patterns and Structural Analysis : Research into similar compounds, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs, has highlighted the significance of hydrogen-bonding patterns in determining molecular structure and stability. These studies provide insights into the intermolecular interactions that could influence the properties and applications of closely related chemicals (Balderson et al., 2007).

Biological Evaluation for Therapeutic Applications : Derivatives of 1H-imidazoles, including those with bromophenyl and chlorophenyl substituents, have been synthesized and evaluated for their antibacterial and antifungal properties. This research suggests potential therapeutic applications for compounds within this chemical class, highlighting the importance of structural modifications in enhancing biological activity (Sawant, Patil, & Baravkar, 2011).

Catalytic Applications and Chemical Synthesis : Studies on related compounds have explored their use as catalysts in chemical reactions, such as the coupling of aromatic diamines and alcohols to produce benzo[d]imidazoles. These findings indicate potential catalytic roles for similar compounds in facilitating organic transformations, thereby contributing to the development of new synthetic methodologies (Li et al., 2018).

Antituberculosis and Cytotoxicity Studies : The synthesis and evaluation of 3-heteroarylthioquinoline derivatives, which share structural features with the compound , have been conducted to assess their antituberculosis activity and cytotoxic effects. Such studies underscore the potential of these compounds in developing new antituberculosis agents with favorable safety profiles (Chitra et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-(4-bromophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClF3N3OS/c18-12-3-1-10(2-4-12)14(26)9-27-16-23-5-6-25(16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXFWUKUUNQBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone

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